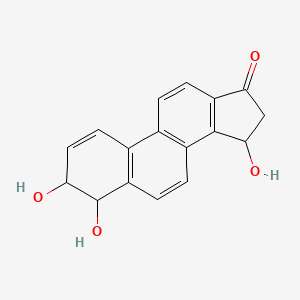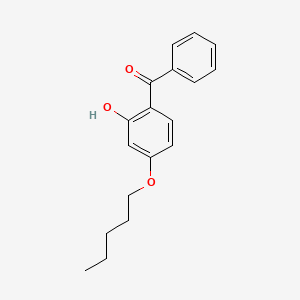
Benzophenone, 2-hydroxy-4-(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 2-hydroxy-4-(pentyloxy)-, is a derivative of benzophenone, a widely used organic compound. Benzophenones are known for their ability to absorb ultraviolet (UV) light, making them common ingredients in sunscreens and other cosmetic products. This particular compound, with its unique structure, offers specific properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2-hydroxy-4-(pentyloxy)-, typically involves the reaction of benzophenone with appropriate reagents to introduce the hydroxy and pentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by etherification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzophenone, 2-hydroxy-4-(pentyloxy)-, undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives with additional carbonyl groups, while reduction can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzophenone, 2-hydroxy-4-(pentyloxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
Biology: Employed in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Utilized in the formulation of sunscreens, coatings, and plastics to enhance UV resistance
Wirkmechanismus
The primary mechanism by which Benzophenone, 2-hydroxy-4-(pentyloxy)-, exerts its effects is through the absorption of UV light. This absorption leads to the excitation of the compound’s electrons, which can then transfer energy to other molecules, initiating various photochemical reactions. In biological systems, this can result in the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, similar UV-absorbing properties.
Benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid): Used in cosmetics, known for its water solubility and UV protection.
Benzophenone-8 (2,2’-dihydroxy-4-methoxybenzophenone): Similar structure with an additional hydroxyl group, used in various UV-protective formulations
Uniqueness: Benzophenone, 2-hydroxy-4-(pentyloxy)-, stands out due to its specific pentyloxy group, which can influence its solubility and interaction with other molecules. This unique structure can enhance its effectiveness in certain applications, such as in specialized coatings or advanced photodynamic therapies.
Eigenschaften
CAS-Nummer |
83937-21-7 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(2-hydroxy-4-pentoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O3/c1-2-3-7-12-21-15-10-11-16(17(19)13-15)18(20)14-8-5-4-6-9-14/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
InChI-Schlüssel |
LNNJJSNAJSNRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


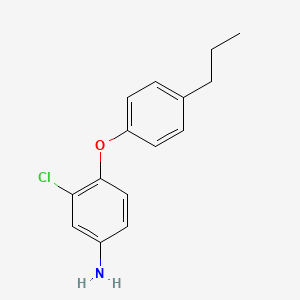

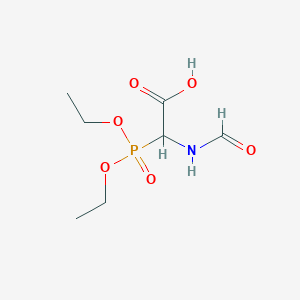
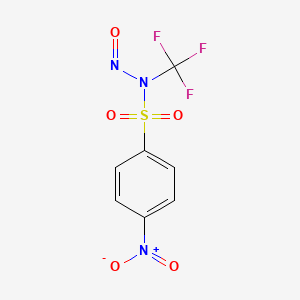
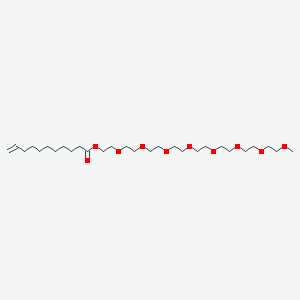
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
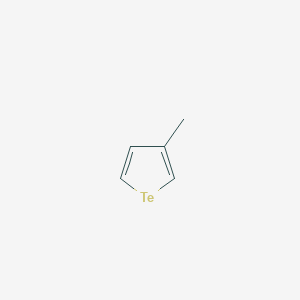
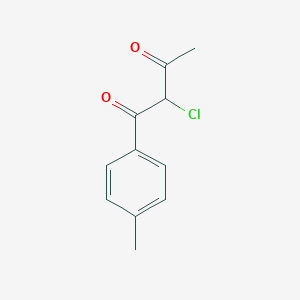
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
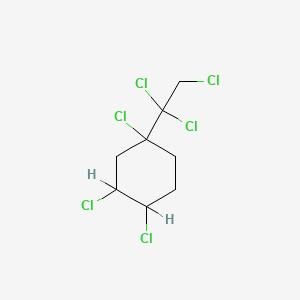
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
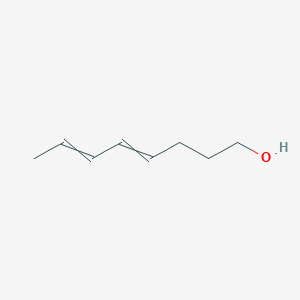
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
